2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole
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Overview
Description
2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea . The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-Amino-4-phenylthiazole: Similar structure but lacks the methylsulfonyl group.
5-Methylsulfonyl-2-phenylthiazole: Similar but lacks the amino group.
2-Amino-5-phenylthiazole: Similar but lacks the methylsulfonyl group.
Uniqueness: The presence of both the amino and methylsulfonyl groups in 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole makes it unique. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a versatile molecule for various applications .
Properties
IUPAC Name |
5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYNNGOWMJUEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650209 |
Source
|
Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-51-8 |
Source
|
Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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